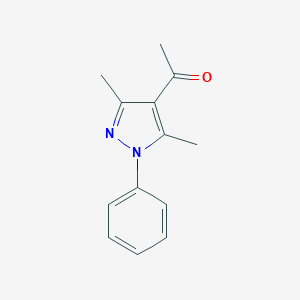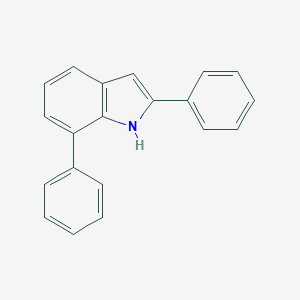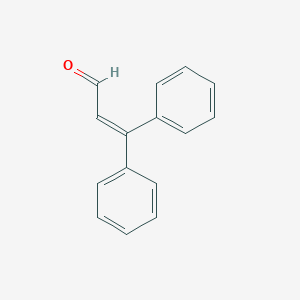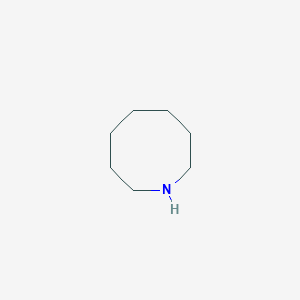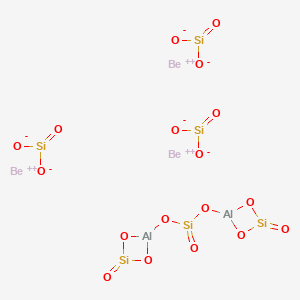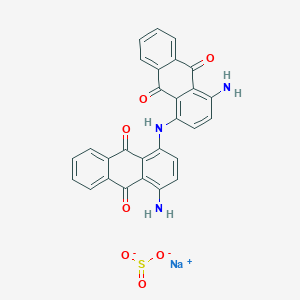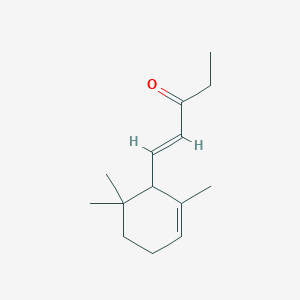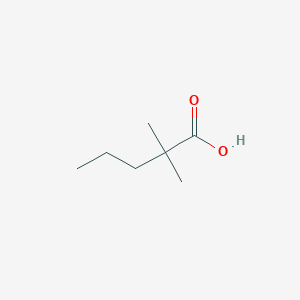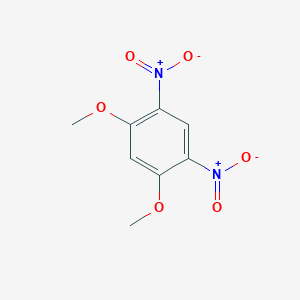
1,5-二甲氧基-2,4-二硝基苯
概述
描述
1,5-Dimethoxy-2,4-dinitrobenzene is an organic compound with the chemical formula C8H8N2O6. It is a yellow crystalline solid with a strong odor . This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
科学研究应用
1,5-Dimethoxy-2,4-dinitrobenzene is extensively used in scientific research due to its unique properties. It is employed in the study of drug interactions, protein binding, and toxicology. Additionally, it has applications in organic synthesis and the development of new materials for various industrial purposes.
作用机制
Target of Action
Like other nitrobenzene derivatives, it may interact with various biological macromolecules, such as proteins and dna, altering their structure and function .
Mode of Action
Nitrobenzene derivatives are known to undergo electrophilic aromatic substitution reactions . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Nitrobenzene derivatives can potentially disrupt multiple biochemical pathways due to their reactivity with biological macromolecules .
Pharmacokinetics
Like other nitrobenzene derivatives, it is likely to be absorbed through the skin, respiratory tract, and gastrointestinal tract . Its distribution, metabolism, and excretion would depend on its chemical properties and the body’s detoxification mechanisms .
Result of Action
Nitrobenzene derivatives can cause oxidative stress, dna damage, and protein dysfunction, leading to cellular toxicity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1,5-Dimethoxy-2,4-dinitrobenzene . For instance, its reactivity may increase at higher temperatures or under acidic conditions .
生化分析
Biochemical Properties
It is known that nitrobenzene derivatives can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially allow 1,5-Dimethoxy-2,4-dinitrobenzene to interact with various enzymes, proteins, and other biomolecules in a biochemical context.
Cellular Effects
Nitrobenzene derivatives are generally known to be toxic and can cause damage to cells
Molecular Mechanism
It is known that nitrobenzene derivatives can undergo reactions at the benzylic position, which involves the carbon atom adjacent to the aromatic ring . These reactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that nitrobenzene derivatives can yield high amounts of nucleophilic aromatic substitution adducts when used with certain reagents .
Metabolic Pathways
Nitrobenzene derivatives are known to undergo reactions at the benzylic position, which could potentially involve various enzymes and cofactors .
准备方法
1,5-Dimethoxy-2,4-dinitrobenzene is typically synthesized through the nitration of p-methoxyphenol. The process involves dissolving methoxy phenol in concentrated nitric acid, followed by the slow addition of nitrosulfonate mixed acid. The reaction mixture is then processed to obtain the desired product . Another method involves using dichloromethane, acetic acid, and nitric acid under controlled temperature conditions .
化学反应分析
1,5-Dimethoxy-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Substitution: Electrophilic aromatic substitution reactions are common, where the nitro groups can be replaced by other substituents.
相似化合物的比较
1,5-Dimethoxy-2,4-dinitrobenzene is structurally related to other substituted benzene derivatives, such as:
1,2-Dimethoxy-4,5-dinitrobenzene: Similar in structure but with different positioning of methoxy and nitro groups.
1,3-Dimethoxybenzene: Lacks nitro groups and has different chemical properties.
1,4-Dimethoxy-2,5-dinitrobenzene: Another isomer with distinct reactivity and applications.
These compounds share some chemical properties but differ in their reactivity and applications, making 1,5-Dimethoxy-2,4-dinitrobenzene unique in its specific uses and effects.
属性
IUPAC Name |
1,5-dimethoxy-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFRSLVCFFJHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346795 | |
| Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210-96-4 | |
| Record name | 1,5-Dimethoxy-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the equilibrium constant determined for 1,5-Dimethoxy-2,4-dinitrobenzene in this study?
A: The research paper focuses on understanding the stability of Meisenheimer complexes, which are intermediates formed during aromatic nucleophilic substitution reactions. The researchers determined the thermodynamic equilibrium constant (K) for the addition of sodium methoxide to 1,5-Dimethoxy-2,4-dinitrobenzene in methanol to be 3.8 x 10-6 L mol-1 []. This low K value indicates that the Meisenheimer complex formed in this reaction is relatively unstable, suggesting a less favorable equilibrium towards complex formation. This information contributes to a broader understanding of how substituents on the aromatic ring influence the stability of Meisenheimer complexes and, consequently, the reaction pathways of aromatic nucleophilic substitutions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
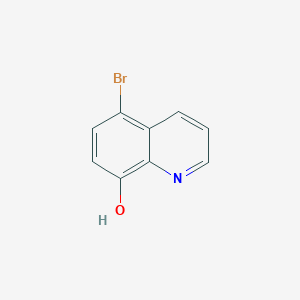
![Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B75142.png)


